molecular formula C17H13ClN2 B15064090 4-Chloro-N-(naphthalen-1-yl)benzimidamide CAS No. 88737-83-1

4-Chloro-N-(naphthalen-1-yl)benzimidamide

Cat. No.: B15064090
CAS No.: 88737-83-1
M. Wt: 280.7 g/mol
InChI Key: RPJVNFQTKXRRID-UHFFFAOYSA-N
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Description

4-Chloro-N-(naphthalen-1-yl)benzimidamide is a benzimidamide derivative characterized by a chloro substituent at the 4-position of the benzene ring and a naphthalen-1-yl group attached to the amidine nitrogen. The amidine group (-C(=NH)NH₂) is a critical structural feature, enabling hydrogen-bonding interactions that influence both physicochemical properties and biological activity. Its crystalline structure and intermolecular interactions are of interest in crystal engineering, particularly in understanding how halogen substituents affect supramolecular architectures .

Properties

CAS No.

88737-83-1

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

4-chloro-N'-naphthalen-1-ylbenzenecarboximidamide

InChI

InChI=1S/C17H13ClN2/c18-14-10-8-13(9-11-14)17(19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20)

InChI Key

RPJVNFQTKXRRID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-N-(naphthalen-1-yl)benzimidamide typically involves the reaction of 4-chlorobenzonitrile with naphthalen-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Chloro-N-(naphthalen-1-yl)benzimidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-N-(naphthalen-1-yl)benzimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(naphthalen-1-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Intermolecular Interactions

The substituents and spatial arrangement of benzimidamide derivatives significantly influence their crystal packing and intermolecular interactions. Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds

Compound Substituents Key Interactions Structural Behavior Reference
4-Chloro-N-(naphthalen-1-yl)benzimidamide 4-Cl, Naphthalen-1-yl Potential N–H⋯Cl, π-π stacking Predicted dense packing due to Cl
(Z)-4-Fluoro-N'-(3-fluorophenyl)benzimidamide (DB32) 4-F, 3-F O–H⋯F, N–H⋯F Forms solvatomorphs in solvents
(Z)-3-Fluoro-N'-(4-fluorophenyl)benzimidamide (DB23) 3-F, 4-F N–H⋯F, C–H⋯F dimeric motifs 3D isostructurality with DB33
Compound 22 (Edema toxin inhibitor) Modified benzimidamide Hydrogen-bond acceptor (-C(=NH)NH₂) Enhanced solubility and binding
  • Chlorine vs. Fluorine Effects : The chloro substituent’s larger size and lower electronegativity compared to fluorine may reduce the strength of halogen-based interactions (e.g., N–H⋯Cl vs. N–H⋯F) but enhance hydrophobic interactions. Fluorinated analogs like DB32 and DB23 exhibit robust N–H⋯F and C–H⋯F interactions, stabilizing their crystal lattices .
  • Isostructurality : Fluorinated benzimidamides (e.g., DB23/DB33) demonstrate 3D isostructurality due to interchangeable F substituents, whereas the bulkier Cl group in the target compound may limit such behavior .

Physicochemical Properties

Solubility, polymorphism, and thermal stability vary with substituent identity and position:

Table 2: Physicochemical Properties Comparison

Compound Solubility Polymorphism/Solvatomorphism Key Observations Reference
Target Compound Low (predicted) Not reported Likely poor solubility in apolar solvents
DB32 Sparingly soluble in hexane/cyclohexane Solvatomorphs formed Solubility increases with warming
Compound 22 High aqueous solubility -C(=NH)NH₂ improves solubility
DB23/DB33 Not specified Isostructural polymorphs Stability driven by F interactions
  • Solubility : The target compound’s chloro group likely reduces aqueous solubility compared to Compound 22, which uses a hydrogen-bond acceptor to enhance solubility .
  • Polymorphism : Fluorinated analogs frequently exhibit polymorphism or solvatomorphism, whereas Cl-substituted derivatives may prioritize dense packing over diverse crystalline forms .

Biological Activity

4-Chloro-N-(naphthalen-1-yl)benzimidamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics:

PropertyValue
CAS No. 6637-34-9
Molecular Formula C16H15ClN2
Molecular Weight 284.76 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy and antimicrobial activity. The compound has been shown to bind to specific enzymes and receptors, modulating their activity, which can lead to:

  • Inhibition of Tumor Growth: Studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.
  • Antimicrobial Activity: Preliminary data indicate that it may possess antibacterial properties against certain Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested: A549 (lung adenocarcinoma), MCF-7 (breast cancer), and SW480 (colorectal cancer).
  • IC50 Values: The compound demonstrated IC50 values ranging from 5.9 μM to 15 μM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like Cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested: E. coli, Staphylococcus aureus, and several fungal strains.
  • Minimum Inhibitory Concentration (MIC): Results showed MIC values as low as 7.5 ppm against certain bacterial strains, suggesting strong antibacterial efficacy .

Case Studies

  • Cytotoxicity Evaluation:
    A study assessed the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing:
    In another investigation, the compound was tested against a panel of microbial strains. The findings revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, supporting its potential as an antimicrobial agent.

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